molecular formula C10H7IS B1311669 2-Iodo-5-phenylthiophene CAS No. 13781-37-8

2-Iodo-5-phenylthiophene

Cat. No. B1311669
CAS RN: 13781-37-8
M. Wt: 286.13 g/mol
InChI Key: DHRIQSGKMRCNIU-UHFFFAOYSA-N
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Description

2-Iodo-5-phenylthiophene is an organic compound that contains a thiophene ring substituted with an iodo and phenyl group . It is a white to light beige crystalline low melting mass .


Molecular Structure Analysis

The molecular formula of 2-Iodo-5-phenylthiophene is C10H7IS . The InChI code is 1S/C10H8IS/c11-10-7-6-9 (12-10)8-4-2-1-3-5-8/h1-7,12H .


Physical And Chemical Properties Analysis

2-Iodo-5-phenylthiophene has a molecular weight of 286.13 g/mol . It has a topological polar surface area of 28.2 Ų . The compound is stable under normal conditions .

Scientific Research Applications

  • Synthesis and Properties of Novel Polythiophenes Research by Krompiec et al. (2013) explored the synthesis and properties of novel polythiophenes, with a focus on the use of 5-iodo-2,2'-bithiophene as a key substrate in Sonogashira-type cross-coupling reactions. The study highlighted the robust method of synthesizing 5-iodo-2,2'-bithiophene, which is structurally related to 2-Iodo-5-phenylthiophene, and its application in producing conducting polymers with enhanced stability and fluorescent activity. This indicates the potential use of similar iodine-substituted thiophenes in advanced material sciences (Krompiec et al., 2013).

  • Mechanism of Lithiumiodine Exchange in Iodothiophenes Reich and Whipple (2005) investigated the lithiumiodine exchange mechanism in iodothiophenes, a class to which 2-Iodo-5-phenylthiophene belongs. Their study provided insights into the chemical behavior of iodothiophenes, which is essential for understanding their reactivity and potential applications in various synthetic routes (Reich & Whipple, 2005).

  • Photoinduced Reactions in Halothiophenes Latterini et al. (2001) conducted studies on photoinduced substitution reactions in halothiophenes, including 2-Iodo-5-nitrothiophene and 2-Iodo-5-cyanothiophene. Their research on the photocleavage of the carbon–halogen bond in these compounds provides valuable information about the photochemical behavior of 2-Iodo-5-phenylthiophene, which can be relevant in photophysical and photochemical applications (Latterini et al., 2001).

  • Synthesis of Highly Regioregular Polythiophene Guillerez and Bidan (1998) presented a method for synthesizing highly regioregular poly(3-octylthiophene) using an iodo-substituted thiophene derivative. This research underlines the significance of iodothiophene derivatives, such as 2-Iodo-5-phenylthiophene, in creating regioregular polythiophenes with potential applications in electronic devices (Guillerez & Bidan, 1998).

  • Photochemical Synthesis of Phenyl-2-thienyl Derivatives Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives using halogenothiophenes. Their findings on the reactivity of iodine-containing compounds in photochemical reactions can be applied to understand the photochemical properties of 2-Iodo-5-phenylthiophene, potentially useful in synthetic organic chemistry (Antonioletti et al., 1986).

Safety And Hazards

2-Iodo-5-phenylthiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation .

properties

IUPAC Name

2-iodo-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRIQSGKMRCNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-phenylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Carpita, A Lezzi, R Rossi, F Marchetti, S Merlino - Tetrahedron, 1985 - Elsevier
… weresynthesized in high yield by a Pdcatalyzed reaction between propyne and 2-iodo-5-phenylthiophene (4) or 2-iodothiophene (6), respectively. Reaction of 5 with the Vilsmeier …
Number of citations: 32 www.sciencedirect.com
S Hotta, H Kimura, SA Lee… - Journal of Heterocyclic …, 2000 - Wiley Online Library
… In this scheme we used the Grignard reagent derived from 2-bromo-5phenylthiophene or 2-iodo-5-phenylthiophene [1]. The quantitative generation of the alternating co-oligomers was …
Number of citations: 193 onlinelibrary.wiley.com
S Hotta, SA Lee, T Tamaki - Journal of Heterocyclic Chemistry, 2000 - Wiley Online Library
We report the synthesis of phenyl‐capped oligothiophenes via improved synthetic schemes. These schemes are based on the Grignard coupling reaction and enable us to obtain the …
Number of citations: 79 onlinelibrary.wiley.com
M Herder, F Eisenreich, A Bonasera… - … A European Journal, 2017 - Wiley Online Library
… of the thiophene derivatives, trifluoromethylation was achieved in moderate yields following a procedure by Urata and Fuchikami22 consisting of reacting 2-iodo-5-phenylthiophene (10) …
K Iida, S Ishida, T Watanabe, T Arai - The Journal of Organic …, 2019 - ACS Publications
Herein, a disulfide-catalyzed electrophilic iodination of aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH) has been developed. The disulfide activates DIH as a Lewis …
Number of citations: 31 pubs.acs.org
HK Lu, T Liu, Z Shi, H Yan, Z Li… - European Journal of …, 2023 - Wiley Online Library
… Upon a Br to I exchange reaction, the corresponding 2-iodo-5phenylthiophene (25) was also easily prepared (Scheme 5). The oxidation potentials of 8 and the NH4Br were measured …
J Zhou, A Zhang, T Kläss, KM Johnson… - Journal of medicinal …, 2003 - ACS Publications
… 2-Iodo-5-phenylthiophene (19) was prepared from 2-phenylthiophene according to the reported method. The key intermediates 13, 22, 26, and 2b were synthesized based on …
Number of citations: 33 pubs.acs.org
T Nakahama - (No Title), 2019 - dlisv03.media.osaka-cu.ac.jp
Fluorescence on/off switchable diarylethene systems having efficient fluorescence on/off switching properties, such as high fluorescence on/off contrast and rapid switching speed, are …
Number of citations: 5 dlisv03.media.osaka-cu.ac.jp

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